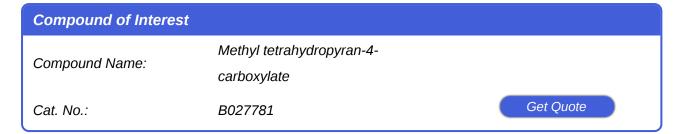


Application of Methyl Tetrahydropyran-4-carboxylate in Drug Discovery and Development

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Introduction

Methyl tetrahydropyran-4-carboxylate is a versatile cyclic ester that serves as a valuable building block in medicinal chemistry. The tetrahydropyran (THP) motif is increasingly utilized in drug design as a bioisosteric replacement for carbocyclic rings, such as cyclohexane. This substitution can lead to improved physicochemical properties, including enhanced solubility and metabolic stability, which are critical for the development of successful drug candidates. The ester functionality of Methyl tetrahydropyran-4-carboxylate provides a convenient handle for chemical modification, allowing for its incorporation into a diverse range of molecular scaffolds. This document outlines the applications of Methyl tetrahydropyran-4-carboxylate in drug discovery, with a focus on its use in the synthesis of enzyme inhibitors and provides detailed protocols for its synthesis and subsequent derivatization.

Key Applications in Drug Discovery

The tetrahydropyran-4-carboxamide scaffold, derived from **Methyl tetrahydropyran-4-carboxylate**, has shown significant promise in the development of potent enzyme inhibitors, particularly for soluble epoxide hydrolase (sEH). Inhibition of sEH is a promising therapeutic strategy for managing pain, inflammation, and hypertension.

Soluble Epoxide Hydrolase (sEH) Inhibition



Derivatives of tetrahydropyran-4-carboxylic acid have been synthesized and identified as potent inhibitors of human soluble epoxide hydrolase (sEH). These compounds have demonstrated a wide range of inhibitory potency.

Table 1: Inhibitory Potency of Tetrahydropyran-4-carboxamide Derivatives against human sEH

Compound Type	Inhibition Potency (IC50) Range
Conformationally Restricted Inhibitors	1.1 nM to 4.2 μM[1][2]

Experimental Protocols Protocol 1: Synthesis of Methyl tetrahydropyran-4carboxylate

This protocol describes the synthesis of **Methyl tetrahydropyran-4-carboxylate** from tetrahydropyran-4-carboxylic acid.[3][4]

Materials:

- Tetrahydropyran-4-carboxylic acid
- Anhydrous potassium carbonate (K₂CO₃)
- Dimethyl sulfate ((CH₃)₂SO₄)
- Acetone

Procedure:

- Suspend anhydrous potassium carbonate (1.17 g, 8.45 mmol) in acetone (40 mL) in a roundbottom flask equipped with a magnetic stirrer.
- Slowly add Tetrahydropyran-4-carboxylic acid (1.00 g, 7.68 mmol) to the stirred suspension.
- Add dimethyl sulfate (0.8 mL, 8.45 mmol) dropwise to the reaction mixture.
- Heat the reaction mixture and stir for 3 hours.



- After the reaction is complete, cool the mixture to room temperature and remove the inorganic salts by filtration.
- Wash the filter cake with acetone.
- Combine the filtrates, dry over an appropriate drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield **Methyl tetrahydropyran-4-carboxylate**.

Expected Yield: Approximately 1.1 g (99%). The product is often used in the next step without further purification.[3][4]

Protocol 2: General Procedure for Amide Coupling to Synthesize Tetrahydropyran-4-carboxamide Derivatives

This protocol outlines a general method for the synthesis of tetrahydropyran-4-carboxamide derivatives from tetrahydropyran-4-carboxylic acid (which can be obtained by hydrolysis of the methyl ester).

Materials:

- · Tetrahydropyran-4-carboxylic acid
- Desired amine
- Titanium tetrachloride (TiCl₄)
- Pyridine
- Toluene
- 1 N Hydrochloric acid (HCl)
- Methylene chloride (CH₂Cl₂)

Procedure:

• Dissolve the carboxylic acid (1 mmol) in pyridine (10 mL) in a screw-capped vial.



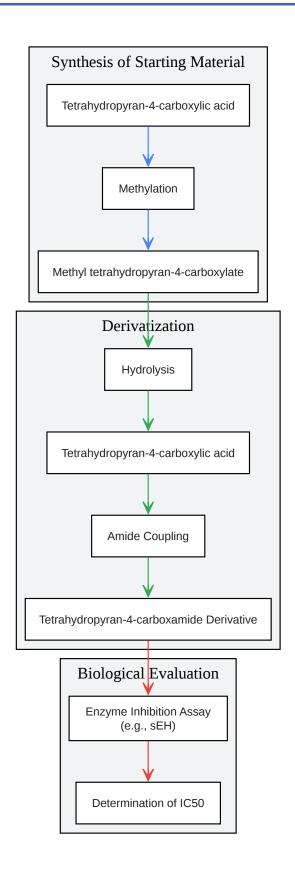
- Add TiCl4 (3 mmol) and the desired amine (1 mmol) to the solution.
- Tightly seal the vial and heat the reaction mixture at 85°C with magnetic stirring for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the pyridine by co-evaporation with toluene.
- Treat the residue with an aqueous 1 N HCl solution (10 mL) and extract with methylene chloride (3 x 10 mL).
- Combine the organic layers, dry over a suitable drying agent, and concentrate to obtain the crude amide product.
- Purify the product as necessary, for example, by column chromatography.

Visualizations

Experimental Workflow: From Starting Material to Bioactive Compound

The following diagram illustrates the general workflow from the starting material, **Methyl tetrahydropyran-4-carboxylate**, to a biologically active tetrahydropyran-4-carboxamide derivative.





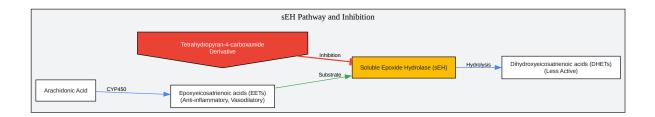
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Caption: Workflow from synthesis to biological evaluation.



Signaling Pathway: Inhibition of Soluble Epoxide Hydrolase (sEH)

This diagram illustrates the mechanism of action of tetrahydropyran-4-carboxamide derivatives as inhibitors of soluble epoxide hydrolase (sEH).



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